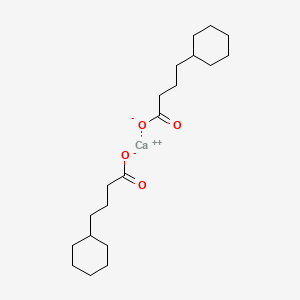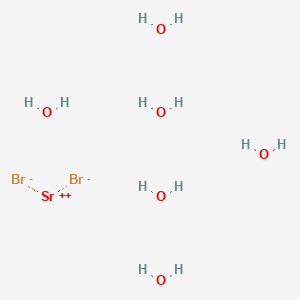![molecular formula C32H55NO25 B12062392 beta-D-Glucopyranose, O-6-deoxy-alpha-L-galactopyranosyl-(1-->4)-O-[beta-D-galactopyranosyl-(1-->3)]-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-->3)-O-beta-D-galactopyranosyl-(1-->4)- CAS No. 24667-51-4](/img/structure/B12062392.png)
beta-D-Glucopyranose, O-6-deoxy-alpha-L-galactopyranosyl-(1-->4)-O-[beta-D-galactopyranosyl-(1-->3)]-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-->3)-O-beta-D-galactopyranosyl-(1-->4)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound beta-D-Glucopyranose, O-6-deoxy-alpha-L-galactopyranosyl-(1–>4)-O-[beta-D-galactopyranosyl-(1–>3)]-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1–>3)-O-beta-D-galactopyranosyl-(1–>4)- is a complex carbohydrate derivative It is composed of multiple sugar units linked together through glycosidic bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise conditions to ensure the correct formation of glycosidic bonds. The general synthetic route includes:
Protection of Hydroxyl Groups: Initially, the hydroxyl groups of the sugar units are protected using protecting groups like acetyl or benzyl groups to prevent unwanted reactions.
Glycosylation Reactions: The protected sugar units are then linked together through glycosylation reactions. Common glycosyl donors and acceptors are used, and the reactions are typically catalyzed by acids or enzymes.
Deprotection: After the glycosidic bonds are formed, the protecting groups are removed under specific conditions, such as acidic or basic hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Enzymatic Synthesis: Utilizing enzymes like glycosyltransferases to catalyze the formation of glycosidic bonds in a more controlled and efficient manner.
Fermentation Processes: Employing microbial fermentation to produce the compound, where genetically engineered microorganisms synthesize the desired carbohydrate structure.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where hydroxyl groups are converted to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Various substituents can be introduced into the sugar units through substitution reactions, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Such as periodate or bromine water.
Reducing Agents: Like sodium borohydride or hydrogen gas with a catalyst.
Substitution Reagents: Including halogens or nucleophiles under specific conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uronic acids, while reduction can produce alditols.
科学研究应用
Chemistry
In chemistry, this compound is used as a model for studying glycosidic bond formation and cleavage. It helps in understanding the mechanisms of carbohydrate reactions and the development of new synthetic methods.
Biology
In biological research, the compound is studied for its role in cell signaling and recognition processes. It is also used in the development of glycomimetics, which are carbohydrate-based drugs that mimic natural sugars.
Medicine
Medically, this compound has potential applications in drug delivery systems. Its complex structure allows for the attachment of therapeutic agents, enhancing their stability and targeting specific tissues or cells.
Industry
Industrially, the compound is used in the production of bio-based materials and as a precursor for synthesizing other complex carbohydrates with specific properties.
作用机制
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors involved in carbohydrate metabolism and cell signaling. The glycosidic bonds and specific sugar units play crucial roles in these interactions, influencing the compound’s biological activity and efficacy.
相似化合物的比较
Similar Compounds
Beta-D-Glucopyranose: A simpler carbohydrate unit that forms the backbone of the compound.
Alpha-L-Galactopyranosyl: Another sugar unit that is part of the compound’s structure.
2-(Acetylamino)-2-deoxy-beta-D-glucopyranosyl: A modified sugar unit with an acetylamino group.
Uniqueness
The uniqueness of beta-D-Glucopyranose, O-6-deoxy-alpha-L-galactopyranosyl-(1–>4)-O-[beta-D-galactopyranosyl-(1–>3)]-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1–>3)-O-beta-D-galactopyranosyl-(1–>4)- lies in its complex structure, which combines multiple sugar units with specific modifications
属性
CAS 编号 |
24667-51-4 |
|---|---|
分子式 |
C32H55NO25 |
分子量 |
853.8 g/mol |
IUPAC 名称 |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C32H55NO25/c1-7-14(39)17(42)21(46)30(50-7)56-25-12(6-37)54-29(13(33-8(2)38)26(25)57-31-22(47)18(43)15(40)9(3-34)52-31)58-27-16(41)10(4-35)53-32(23(27)48)55-24-11(5-36)51-28(49)20(45)19(24)44/h7,9-32,34-37,39-49H,3-6H2,1-2H3,(H,33,38)/t7-,9+,10+,11+,12+,13+,14+,15-,16-,17+,18-,19+,20+,21-,22+,23+,24+,25+,26+,27-,28+,29-,30-,31-,32-/m0/s1 |
InChI 键 |
DUKURNFHYQXCJG-SFFAKPFPSA-N |
手性 SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)O)O)CO)CO)O)CO)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate](/img/structure/B12062312.png)


![(S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12062340.png)
![(R)-1-{(R)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphi](/img/structure/B12062342.png)
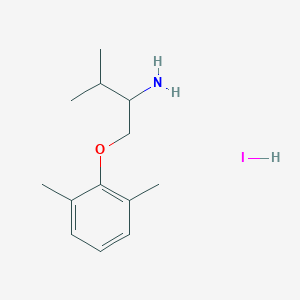

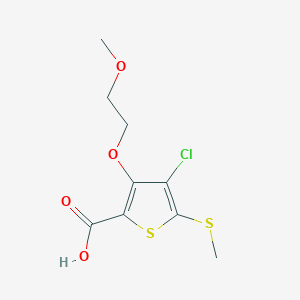
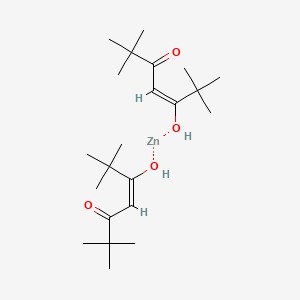
![Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide](/img/structure/B12062372.png)
